4-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]butanoic acid
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Overview
Description
4-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]butanoic acid is a complex organic compound characterized by the presence of a nitro group, a trifluoropropoxy group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]butanoic acid typically involves multiple steps, starting from readily available precursorsThe pyrazole ring is then formed through cyclization reactions, and the butanoic acid moiety is introduced via esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]butanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trifluoropropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas or metal hydrides for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a variety of functionalized pyrazole derivatives.
Scientific Research Applications
4-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]butanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]butanoic acid involves its interaction with specific molecular targets and pathways. The nitro group and trifluoropropoxy group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-nitro-3-(trifluoromethyl)benzoic acid
- 4-nitro-3-(trifluoromethyl)phenol
- 3-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]propanoic acid
Uniqueness
4-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]butanoic acid is unique due to the presence of both a nitro group and a trifluoropropoxy group on the pyrazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-[4-nitro-3-(3,3,3-trifluoropropoxy)pyrazol-1-yl]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N3O5/c11-10(12,13)3-5-21-9-7(16(19)20)6-15(14-9)4-1-2-8(17)18/h6H,1-5H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBZYNAUHQCYIRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CCCC(=O)O)OCCC(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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